![molecular formula C21H26N4O2 B13404211 2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methyl group, and a piperazinylmethyl group attached to an imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine to form an intermediate imidazo[1,2-a]pyridine derivative. This intermediate is then subjected to further reactions, such as alkylation with methyl iodide and subsequent reaction with piperazine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that may have different substituents but share some chemical reactivity.
Piperazine derivatives: Compounds containing a piperazine ring, which can have various biological activities.
Uniqueness
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial use.
Propriétés
Formule moléculaire |
C21H26N4O2 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-6-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H26N4O2/c1-15-4-7-20-23-21(16-5-6-18(26-2)19(12-16)27-3)17(25(20)13-15)14-24-10-8-22-9-11-24/h4-7,12-13,22H,8-11,14H2,1-3H3 |
Clé InChI |
UWEUOKAKVWTVCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC(=C(C=C4)OC)OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)


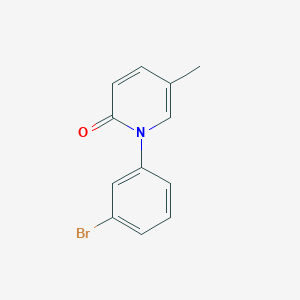
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
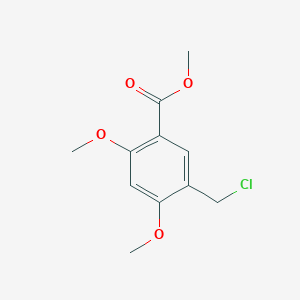
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
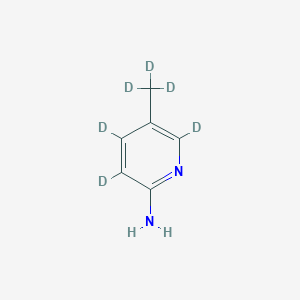

![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
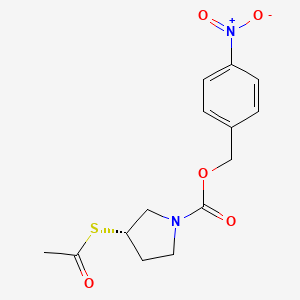
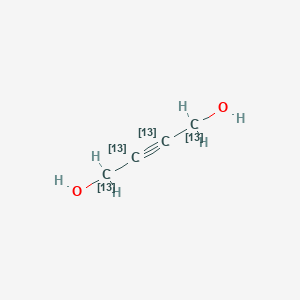

![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
